molecular formula C12H13ClN2 B11880952 6-Chloro-2-propylquinolin-4-amine CAS No. 1189105-45-0

6-Chloro-2-propylquinolin-4-amine

Cat. No.: B11880952
CAS No.: 1189105-45-0
M. Wt: 220.70 g/mol
InChI Key: ZRIDNZBHEUUKOW-UHFFFAOYSA-N
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Description

6-Chloro-2-propylquinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. This compound, characterized by a chlorine atom at the 6th position, a propyl group at the 2nd position, and an amine group at the 4th position, exhibits unique chemical properties that make it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-propylquinolin-4-amine typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as the primary reagents .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-propylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Chloro-2-propylquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-propylquinolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

6-Chloro-2-propylquinolin-4-amine can be compared with other quinoline derivatives such as chloroquine and amodiaquine. These compounds share a similar quinoline core but differ in their substituents, which can significantly affect their biological activity and chemical properties . The unique combination of a chlorine atom, a propyl group, and an amine group in this compound distinguishes it from other derivatives and contributes to its specific applications.

List of Similar Compounds

Properties

CAS No.

1189105-45-0

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

6-chloro-2-propylquinolin-4-amine

InChI

InChI=1S/C12H13ClN2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3H2,1H3,(H2,14,15)

InChI Key

ZRIDNZBHEUUKOW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)Cl)N

Origin of Product

United States

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